2-(7-ethyl-1H-indol-3-yl)-N-(5-nitro-1H-indazol-3-yl)acetamide
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Overview
Description
2-(7-ethyl-1H-indol-3-yl)-N-(5-nitro-1H-indazol-3-yl)acetamide is a complex organic compound featuring indole and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-ethyl-1H-indol-3-yl)-N-(5-nitro-1H-indazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and indazole precursors. The indole derivative can be synthesized through Fischer indole synthesis, while the indazole component can be prepared via the Biltz synthesis. The final step involves coupling these two intermediates using acetic anhydride and a suitable catalyst under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. This involves using advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: Biologically, 2-(7-ethyl-1H-indol-3-yl)-N-(5-nitro-1H-indazol-3-yl)acetamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: In medicine, this compound has been explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity profile make it valuable in the synthesis of high-value products.
Mechanism of Action
The mechanism by which 2-(7-ethyl-1H-indol-3-yl)-N-(5-nitro-1H-indazol-3-yl)acetamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
2-(7-ethyl-1H-indol-3-yl)ethanol: A related compound with similar structural features but lacking the nitro group.
N-(5-nitro-1H-indazol-3-yl)acetamide: A simpler analog without the ethyl group on the indole ring.
Uniqueness: 2-(7-ethyl-1H-indol-3-yl)-N-(5-nitro-1H-indazol-3-yl)acetamide stands out due to its combination of the indole and indazole rings, which provides unique chemical and biological properties
Properties
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-N-(5-nitro-1H-indazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-2-11-4-3-5-14-12(10-20-18(11)14)8-17(25)21-19-15-9-13(24(26)27)6-7-16(15)22-23-19/h3-7,9-10,20H,2,8H2,1H3,(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVVVYIUEACHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CC(=O)NC3=NNC4=C3C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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